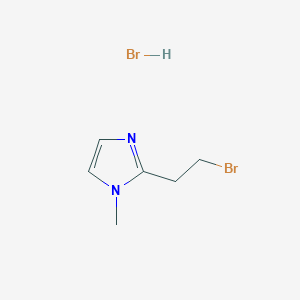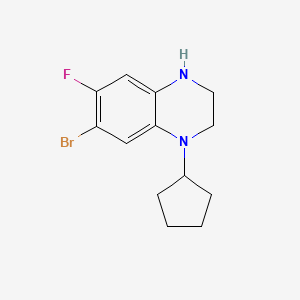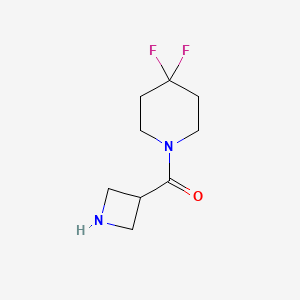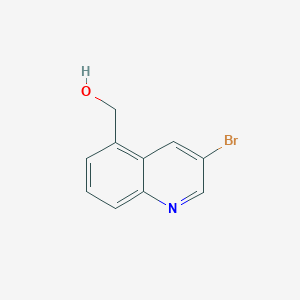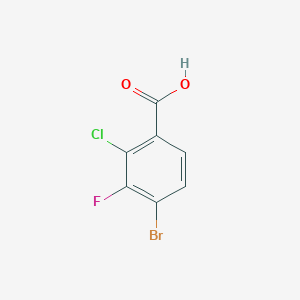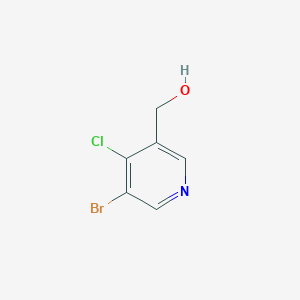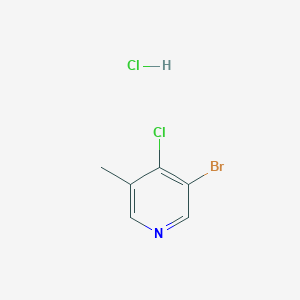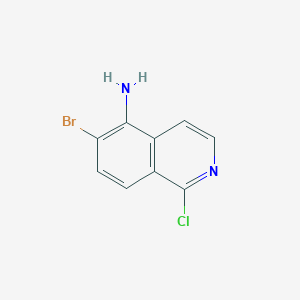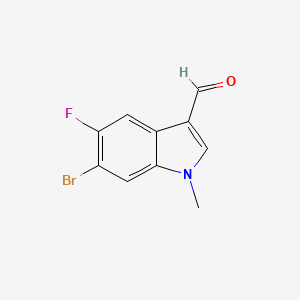
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1227496-42-5 . It has a molecular weight of 242.05 . This compound is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . The Fischer indole synthesis is one method used, involving the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This results in a tricyclic indole .Molecular Structure Analysis
The InChI code for 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is 1S/C9H5BrFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H . This code provides a specific identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Molecular Interactions
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and its derivatives have been utilized in crystallography to understand intermolecular interactions and molecular structure. One study discussed the crystal structure, Hirshfeld surface, characterization, DFT, and thermal analysis of a derivative, highlighting the molecule's good thermal stability and the evaluation of atom-to-atom interactions through 2D fingerprint plots (Barakat et al., 2017).
Synthesis of Novel Compounds
This compound is also a key precursor in the synthesis of novel organic compounds. Its derivatives have been involved in various synthesis processes, creating new compounds with potential biological activities. For instance, a study synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities, showing significant inhibitory activities against certain bacteria (Carrasco et al., 2020).
Study of Molecular Properties and Biological Activity
The derivatives of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde have been the subject of various studies to understand their molecular properties and potential biological activities. For instance, their effects on cell division in sea urchin eggs were studied to understand the molecular structure-activity relationship, revealing insights into the cytotoxicity of these compounds and their potential biological implications (Moubax et al., 2001).
Applications in Organic Synthesis
This compound and its derivatives are significant in organic synthesis. They have been used in various synthesis processes, such as in the synthesis of annulated gamma-carbolines and heteropolycycles, showcasing their versatility as precursors in the creation of complex organic molecules (Zhang & Larock, 2003).
Mecanismo De Acción
Direcciones Futuras
Indole derivatives, including 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, have potential for further exploration due to their role in the synthesis of biologically active structures . Their applications in multicomponent reactions offer access to complex molecules, making them a field that awaits further exploitation .
Propiedades
IUPAC Name |
6-bromo-5-fluoro-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)7-2-9(12)8(11)3-10(7)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZHGZFMIJYJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)Br)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
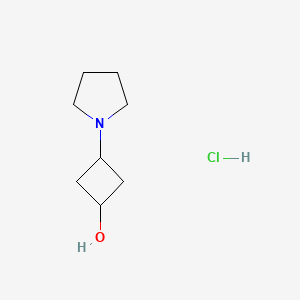
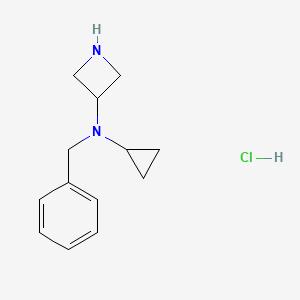
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
